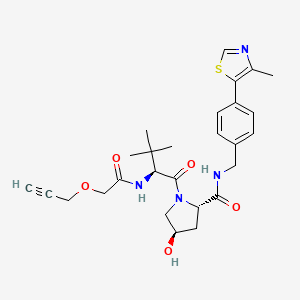

(S,R,S)-AHPC-propargyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

VHL ligand 7 is a small molecule ligand that targets the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by recruiting substrates such as the hypoxia-inducible factor for ubiquitination and subsequent proteasomal degradation . VHL ligand 7 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce targeted protein degradation .

Wissenschaftliche Forschungsanwendungen

VHL-Ligand 7 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Baustein für die Synthese von PROTACs verwendet, die wertvolle Werkzeuge für die Untersuchung von Proteinfunktion und -abbau sind . In der Biologie und Medizin werden PROTACs auf VHL-Ligand 7-Basis eingesetzt, um krankheitsrelevante Proteine anzusprechen und abzubauen, was potenzielle therapeutische Vorteile bietet . Zusätzlich wird VHL-Ligand 7 bei der Entwicklung neuartiger chemischer Werkzeuge für die Untersuchung des Ubiquitin-Proteasom-Systems und von Protein-Protein-Wechselwirkungen verwendet .

Wirkmechanismus

Der Wirkmechanismus von VHL-Ligand 7 beinhaltet seine Bindung an das VHL-Protein, das Teil des Cullin-RING-E3-Ubiquitin-Ligase-Komplexes ist . Diese Bindung erleichtert die Rekrutierung von Zielproteinen zur Ubiquitinierung und anschließenden Degradation durch das Proteasom . Die molekularen Zielstrukturen von VHL-Ligand 7 umfassen Hypoxie-induzierbare Faktoren und andere Proteine, die an zellulären Reaktionen auf Hypoxie beteiligt sind . Die an diesem Prozess beteiligten Pfade sind entscheidend für die Aufrechterhaltung der zellulären Homöostase und die Regulierung der Proteinspiegel in Zellen .

Wirkmechanismus

Target of Action

VH 032, propargyl, also known as (S,R,S)-AHPC-propargyl, is a functionalized von-Hippel-Lindau protein ligand (VHL) for PROTAC® research and development . The primary target of this compound is the VHL protein, which plays a crucial role in cellular processes such as protein degradation .

Mode of Action

The compound incorporates an E3 ligase ligand with a terminal propargyl group, ready for conjugation to a target protein ligand . This allows VH 032, propargyl to interact with its target, the VHL protein, facilitating the degradation of specific proteins within the cell .

Biochemical Pathways

The biochemical pathways affected by VH 032, propargyl are primarily related to protein degradation. By targeting the VHL protein, this compound can influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .

Pharmacokinetics

As a functionalized ligand, it is designed for easy conjugation to a target protein ligand, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of VH 032, propargyl’s action primarily involve the degradation of specific proteins within the cell. By interacting with the VHL protein, this compound can facilitate the degradation of proteins, potentially influencing various cellular processes .

Biochemische Analyse

Biochemical Properties

VH 032, propargyl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the terminal propargyl group, which allows for conjugation to a target protein ligand . This interaction enables the formation of a ternary complex, leading to the degradation of the target protein.

Molecular Mechanism

The molecular mechanism of VH 032, propargyl involves its interaction with the von-Hippel-Lindau protein ligand (VHL). This interaction leads to the formation of a ternary complex with the target protein, resulting in its ubiquitination and subsequent degradation by the proteasome . This process can lead to changes in gene expression and cellular function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von VHL-Ligand 7 umfasst mehrere Synthesschritte. Ein gängiger Ansatz beinhaltet die Verwendung von L-Hydroxyprolin als Ausgangsmaterial. Die wichtigsten Schritte umfassen die Schutz der benzylischen Aminogruppe, gefolgt von einer C-H-Arylierung eines Thiazolrings . Das Endprodukt wird durch eine Reihe von Kupplungs-, Entschützungs- und Amidierungsreaktionen erhalten . Die Gesamtausbeute der Synthese kann durch die Verwendung bestimmter Katalysatoren und Reaktionsbedingungen optimiert werden, z. B. Palladium(II)acetat oder Pd-PEPPSI-IPr .

Industrielle Produktionsmethoden: Die industrielle Produktion von VHL-Ligand 7 beinhaltet typischerweise die Skalierung der Labor-Syntheseverfahren. Forscher haben die erfolgreiche Herstellung von VHL-Ligand 7 in mehrgrammigen Mengen unter Verwendung eines einheitlichen fünfschrittigen Verfahrens berichtet . Diese Methode gewährleistet hohe Ausbeuten und Reinheit und ist daher für die großtechnische Produktion geeignet.

Analyse Chemischer Reaktionen

Arten von Reaktionen: VHL-Ligand 7 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Bildung kovalenter Bindungen mit Zielproteinen über Sulfonylfluorid-Einheiten . Diese kovalente Bindung erhöht die Stabilität und Wirksamkeit des Liganden bei der Induktion eines gezielten Proteinabbaus .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und den Reaktionen von VHL-Ligand 7 verwendet werden, sind Palladiumkatalysatoren, Schutzgruppen für Amine und Kupplungsmittel . Reaktionsbedingungen beinhalten häufig bestimmte Temperaturen, Lösungsmittel und pH-Werte, um optimale Ausbeuten und Produktreinheit zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von VHL-Ligand 7 gebildet werden, sind typischerweise die gewünschten PROTAC-Moleküle, die aus dem VHL-Liganden bestehen, der an einen anderen Liganden gekoppelt ist, der auf ein Protein von Interesse zielt . Diese PROTACs sind so konzipiert, dass sie den Abbau spezifischer Proteine in Zellen induzieren .

Vergleich Mit ähnlichen Verbindungen

VHL-Ligand 7 ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner hohen Bindungsaffinität und Spezifität für das VHL-Protein . Ähnliche Verbindungen umfassen andere VHL-Liganden, die in PROTACs verwendet werden, wie z. B. VH032 und Me-VH032 . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihrer Bindungsaffinität und ihren chemischen Eigenschaften . VHL-Ligand 7 zeichnet sich durch seine Fähigkeit aus, kovalente Bindungen mit Zielproteinen zu bilden, wodurch seine Stabilität und Wirksamkeit bei der Induktion des Proteinabbaus gesteigert wird .

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[(2-prop-2-ynoxyacetyl)amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O5S/c1-6-11-36-15-22(33)30-24(27(3,4)5)26(35)31-14-20(32)12-21(31)25(34)28-13-18-7-9-19(10-8-18)23-17(2)29-16-37-23/h1,7-10,16,20-21,24,32H,11-15H2,2-5H3,(H,28,34)(H,30,33)/t20-,21+,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJHKPQUMUDIQJ-ZFGGDYGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2478584.png)

![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic Acid](/img/no-structure.png)

amine](/img/structure/B2478596.png)

![[2-Chloro-5-(difluoromethyl)phenyl]methanol](/img/structure/B2478599.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2478601.png)

![4-methoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2478602.png)